

An In-Depth Technical Guide to the Health and Safety of 2-Vinylthiophene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Vinylthiophene

Cat. No.: B167685

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information currently available for **2-Vinylthiophene** (CAS No. 1918-82-7). The content is intended to inform researchers, scientists, and professionals in drug development about the potential hazards, handling procedures, and emergency responses associated with this compound. Due to a lack of publicly available, in-depth toxicological studies specific to **2-Vinylthiophene**, this guide also outlines standardized experimental protocols that would be employed to assess its toxicity. Furthermore, a plausible mechanism of toxicity is proposed based on the known metabolism of thiophene-containing compounds.

Chemical and Physical Properties

A summary of the key physical and chemical properties of **2-Vinylthiophene** is presented in Table 1. This information is crucial for understanding its behavior under various laboratory conditions and for implementing appropriate safety measures.

Property	Value	Reference(s)
Molecular Formula	C6H6S	[1]
Molecular Weight	110.18 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	151-152 °C at 760 mmHg	[2]
Flash Point	29 °C (85 °F)	[2]
Density	1.050 g/cm ³	[3]
Solubility	Soluble in alcohol. Insoluble in water.	[2]
Vapor Pressure	4.624 mmHg at 25 °C (estimated)	[2]

Hazard Identification and Classification

2-Vinylthiophene is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the framework for its hazard warnings.

Hazard Class	Category	Hazard Statement
Flammable Liquids	3	H226: Flammable liquid and vapor
Skin Corrosion/Irritation	2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	2A	H319: Causes serious eye irritation
Acute Toxicity, Oral	4	H302: Harmful if swallowed
Acute Toxicity, Dermal	4	H312: Harmful in contact with skin
Acute Toxicity, Inhalation	4	H332: Harmful if inhaled
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)	3	H335: May cause respiratory irritation

Source: ECHA CLP notifications, PubChem.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling **2-Vinylthiophene** to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE):

- **Eye/Face Protection:** Wear chemical safety goggles and a face shield.
- **Skin Protection:** Use chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.
- **Respiratory Protection:** Use a properly fitted respirator with an organic vapor cartridge if working in a poorly ventilated area or when the potential for inhalation exists.

Engineering Controls:

- Work in a well-ventilated area, preferably in a chemical fume hood.
- Use explosion-proof electrical/ventilating/lighting equipment.[3]
- Ground and bond containers when transferring material to prevent static discharge.[3]

Handling Procedures:

- Keep away from heat, sparks, open flames, and other ignition sources.[3]
- Take precautionary measures against static discharge.[3]
- Avoid contact with skin, eyes, and clothing.
- Avoid breathing vapors or mist.
- Wash thoroughly after handling.

Storage Conditions:

- Store in a tightly closed container in a cool, dry, and well-ventilated place.
- Keep container tightly closed.[3]
- Store locked up.[3]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Emergency Situation	Procedure
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact	Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
Inhalation	Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion	Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Fire	Use dry chemical, carbon dioxide, or alcohol-resistant foam. Water spray may be ineffective.
Accidental Release	Evacuate personnel to a safe area. Remove all sources of ignition. Ventilate the area and wear appropriate personal protective equipment. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

Toxicological Information

While specific toxicological studies on **2-Vinylthiophene** are not readily available in the public domain, this section outlines the principles and general methodologies for key toxicological endpoints.

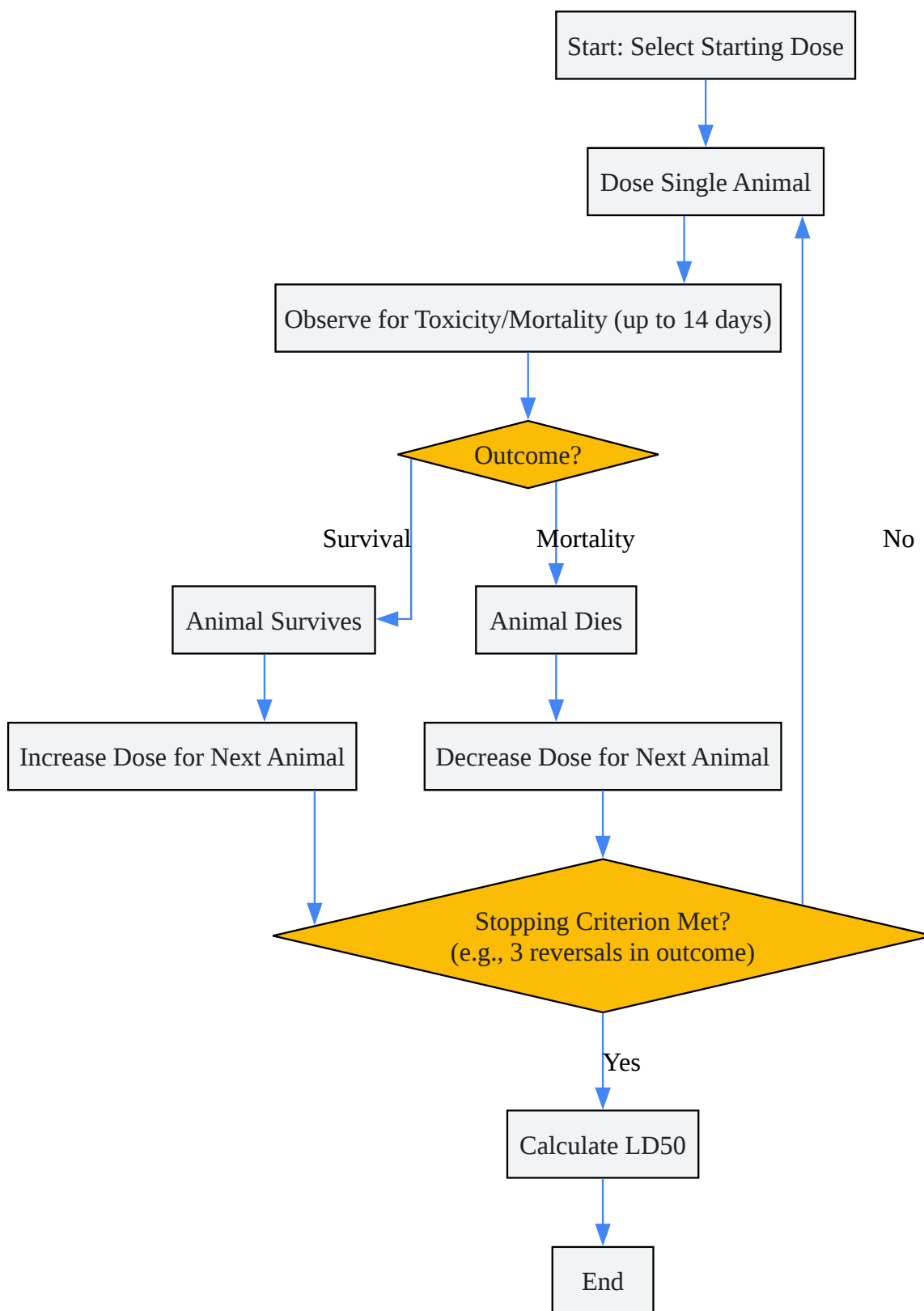
Acute Toxicity

Acute toxicity studies are designed to determine the adverse effects of a substance after a single exposure or multiple exposures within 24 hours. The median lethal dose (LD50) is a

common metric derived from these studies.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD TG 425)

- Animal Model: Typically, female rats are used.
- Dosage: A single animal is dosed with a starting dose level selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
- Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
- Dose Adjustment:
 - If the animal survives, the next animal is dosed at a higher fixed dose level.
 - If the animal dies, the next animal is dosed at a lower fixed dose level.
- Endpoint: The test is complete when a stopping criterion is met, which allows for the calculation of the LD50 value with a confidence interval.



[Click to download full resolution via product page](#)

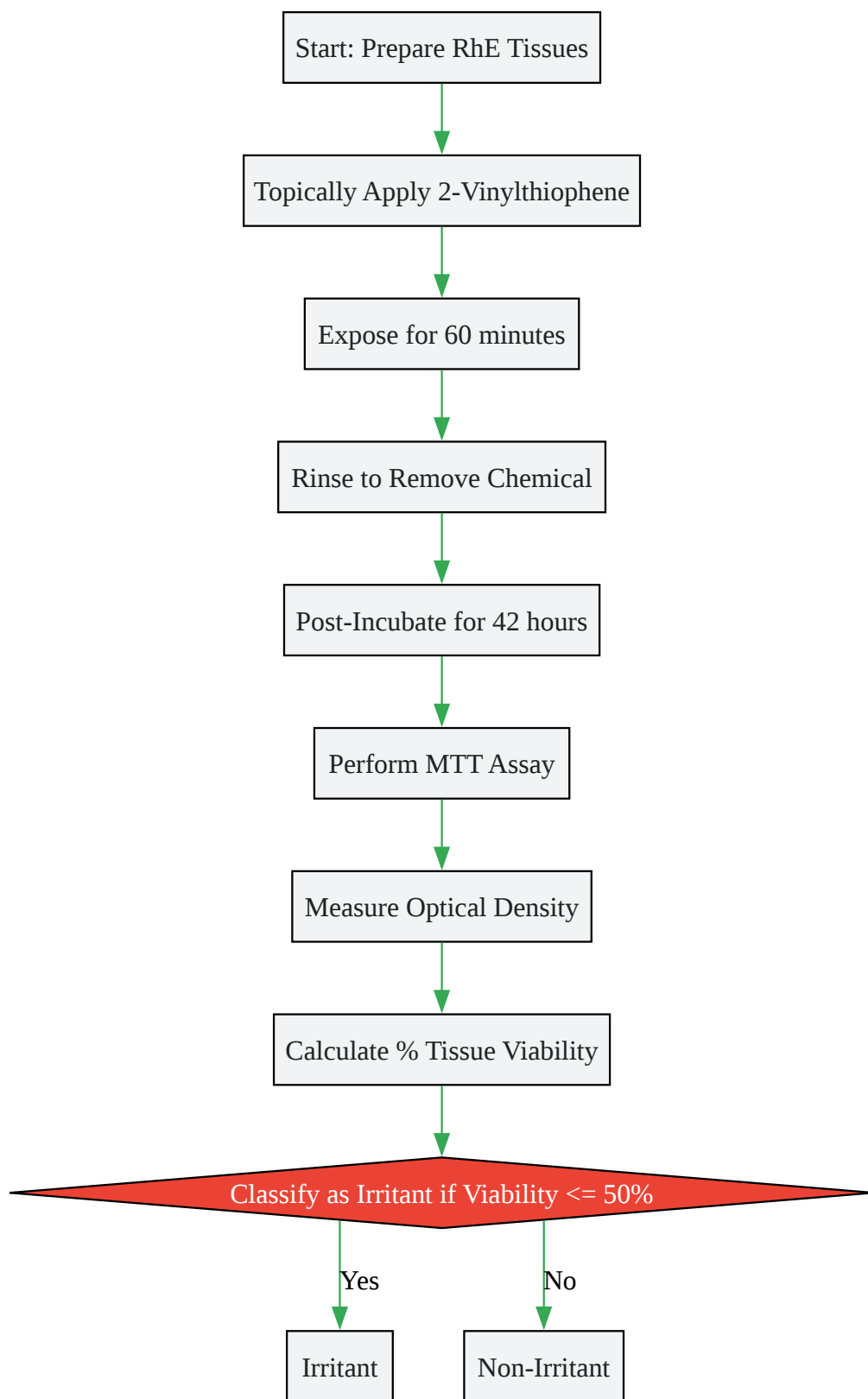
Caption: Workflow for Acute Oral Toxicity Testing (OECD TG 425).

Skin and Eye Irritation

These tests evaluate the potential of a substance to cause reversible inflammatory changes to the skin and eyes.

Experimental Protocol: In Vitro Skin Irritation (Reconstructed Human Epidermis Test Method - OECD TG 439)

- **Test System:** A commercially available reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin.
- **Application:** A small amount of **2-Vinylthiophene** is applied topically to the surface of the RhE tissue.
- **Exposure:** The tissue is exposed to the chemical for a defined period (e.g., 60 minutes).
- **Post-Exposure:** The chemical is removed by rinsing, and the tissue is incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.
- **Viability Assessment:** Tissue viability is measured using a colorimetric assay (e.g., MTT assay). The reduction in viability compared to a negative control is calculated.
- **Classification:** A substance is classified as a skin irritant if the mean tissue viability is reduced below a certain threshold (typically 50%).



[Click to download full resolution via product page](#)

Caption: Workflow for In Vitro Skin Irritation Testing (OECD TG 439).

Experimental Protocol: In Vitro Eye Irritation (Bovine Corneal Opacity and Permeability Test - OECD TG 437)

- Test System: Corneas are isolated from the eyes of cattle obtained from a slaughterhouse.
- Application: **2-Vinylthiophene** is applied to the epithelial surface of the cornea.
- Exposure: The cornea is exposed for a defined period (e.g., 10 minutes).
- Post-Exposure: The chemical is rinsed off, and the cornea is incubated.
- Endpoint Measurement:
 - Opacity: Measured using an opacitometer.
 - Permeability: Measured by the amount of fluorescein dye that passes through the cornea.
- Calculation: An In Vitro Irritancy Score (IVIS) is calculated based on the opacity and permeability values.
- Classification: The IVIS is used to classify the substance's eye irritation potential.

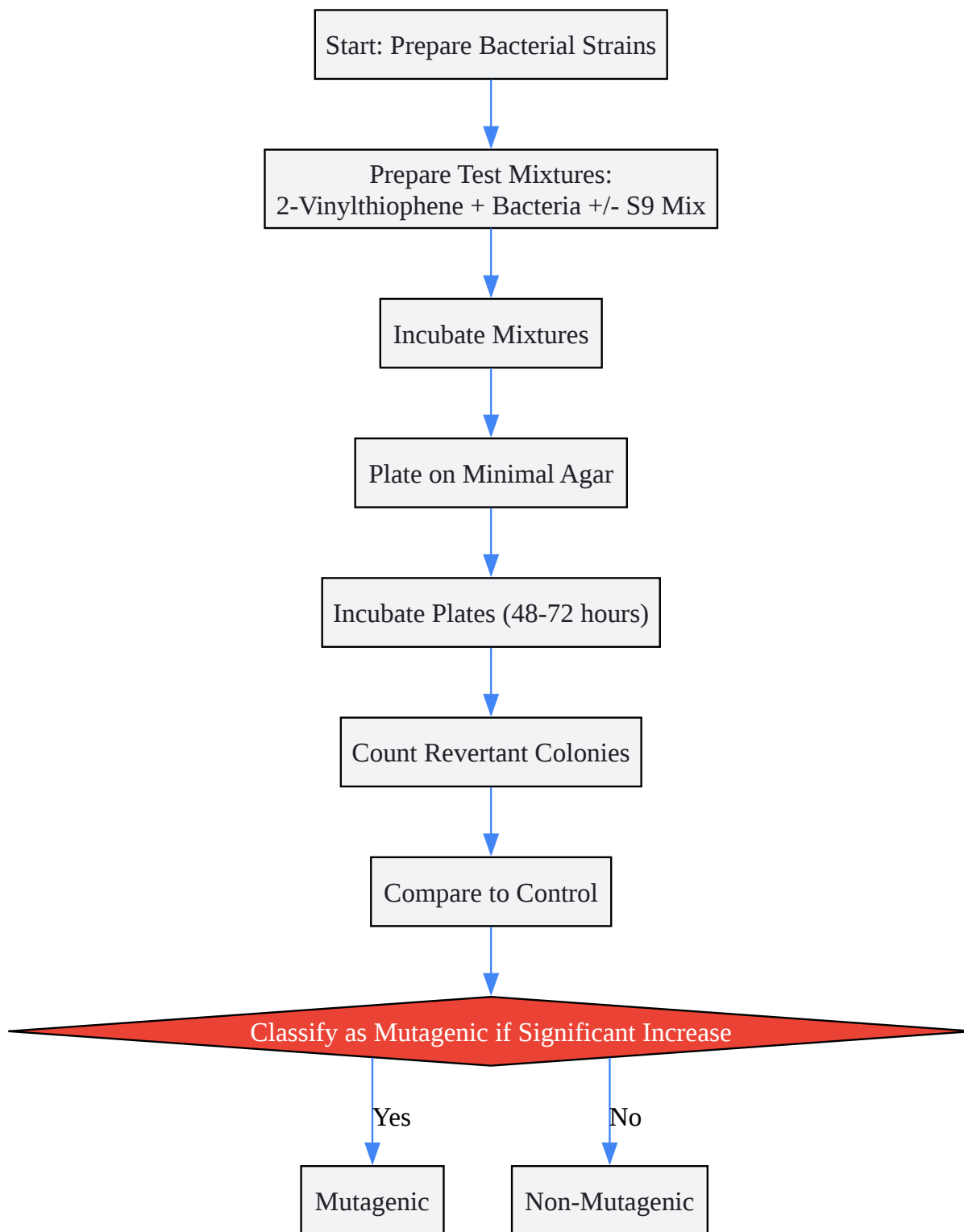
Mutagenicity

Mutagenicity tests are conducted to identify substances that can cause genetic mutations. The bacterial reverse mutation test (Ames test) is a widely used initial screening assay.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

- Test System: Strains of *Salmonella typhimurium* and *Escherichia coli* that have mutations in genes required for histidine or tryptophan synthesis, respectively.
- Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect metabolites that may be mutagenic.
- Exposure: The bacterial strains are exposed to various concentrations of **2-Vinylthiophene** in the presence or absence of the S9 mix.

- **Plating:** The treated bacteria are plated on a minimal agar medium that lacks the specific amino acid the bacteria cannot synthesize.
- **Incubation:** The plates are incubated for 48-72 hours.
- **Endpoint:** The number of revertant colonies (colonies that have undergone a reverse mutation and can now grow on the minimal medium) is counted.
- **Classification:** A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.



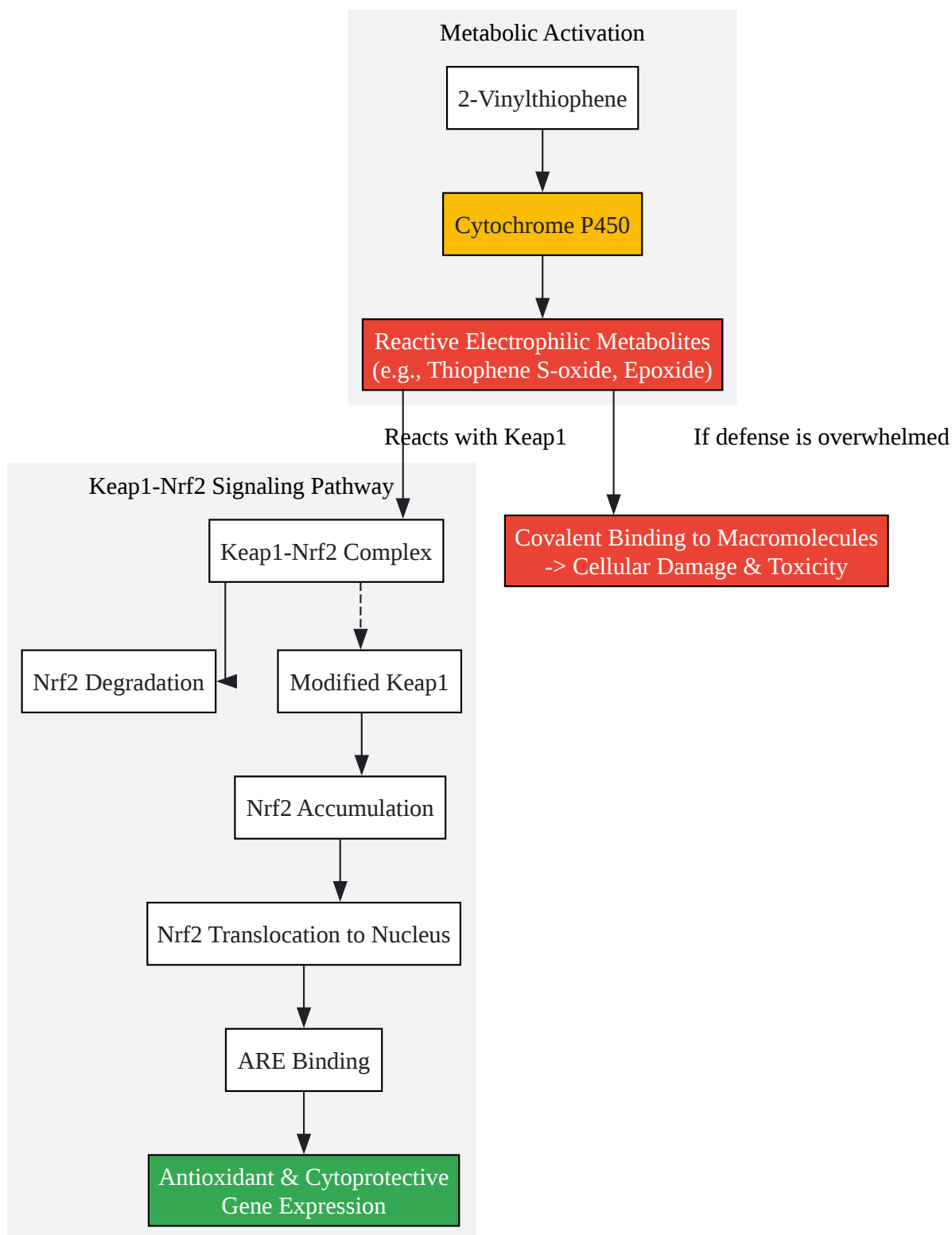
[Click to download full resolution via product page](#)

Caption: Workflow for the Ames Mutagenicity Test (OECD TG 471).

Proposed Mechanism of Toxicity and Signaling Pathways

The toxicity of many thiophene-containing compounds is linked to their metabolic activation by cytochrome P450 (CYP) enzymes in the liver.[5][6] This process can generate reactive electrophilic metabolites, such as thiophene S-oxides and thiophene epoxides.[5][6] These reactive intermediates are capable of covalently binding to cellular macromolecules, including proteins and DNA, which can lead to cellular dysfunction and toxicity.

A key cellular defense mechanism against electrophilic stress is the Keap1-Nrf2 signaling pathway.[7][8] Under normal conditions, the transcription factor Nrf2 is kept at low levels by its inhibitor, Keap1, which targets it for degradation.[9] When electrophilic metabolites of **2-Vinylthiophene** are formed, they can react with cysteine residues on Keap1.[10] This modification of Keap1 prevents it from targeting Nrf2 for degradation, leading to the accumulation of Nrf2 in the nucleus.[9] Nuclear Nrf2 then activates the transcription of a battery of antioxidant and cytoprotective genes, which help to detoxify the reactive metabolites and mitigate cellular damage.[11] However, if the generation of reactive metabolites overwhelms this protective response, cellular injury and toxicity can occur.



[Click to download full resolution via product page](#)

Caption: Proposed Metabolic Activation and Nrf2 Signaling Pathway.

Conclusion

2-Vinylthiophene is a flammable liquid that poses several health hazards, including skin, eye, and respiratory irritation, and is harmful if swallowed, inhaled, or in contact with the skin. While specific, comprehensive toxicological data for **2-Vinylthiophene** is limited, its chemical structure suggests a potential for metabolic activation to reactive electrophilic species, a common toxicity pathway for thiophene-containing compounds. Standardized toxicological testing protocols, as outlined in this guide, would be necessary to fully characterize its hazard profile. In the absence of such data, it is imperative that researchers, scientists, and drug development professionals handle **2-Vinylthiophene** with stringent adherence to safety protocols, including the use of appropriate personal protective equipment and engineering controls, to minimize the risk of exposure and ensure a safe working environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Vinylthiophene | C₆H₆S | CID 519642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-vinyl thiophene, 1918-82-7 [thegoodscentcompany.com]
- 3. echemi.com [echemi.com]
- 4. echa.europa.eu [echa.europa.eu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. rem.bioscientifica.com [rem.bioscientifica.com]

- To cite this document: BenchChem. [An In-Depth Technical Guide to the Health and Safety of 2-Vinylthiophene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167685#health-and-safety-information-for-2-vinylthiophene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com